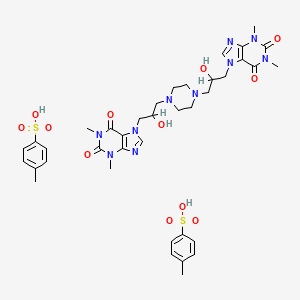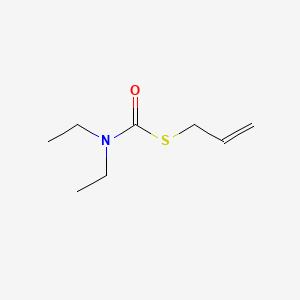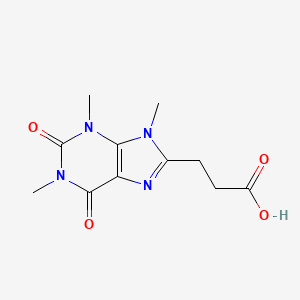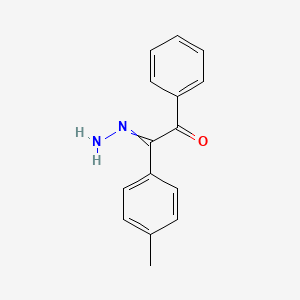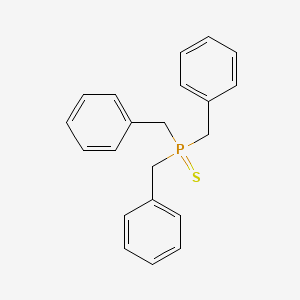
Phosphine sulfide, tris(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine sulfide, tris(phenylmethyl)-, is a pentavalent derivative of organophosphines. It is known for its stability towards oxidation and is often used as a synthetic intermediate for organophosphines. This compound is particularly valued for its low polarity, high solubility, and stability, making it suitable for chromatographic purification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine sulfide, tris(phenylmethyl)-, can be synthesized by reacting triphenylphosphine with elemental sulfur. The reaction is rapid and can be carried out at room temperature with a sufficient amount of solvent. This method is considered green and efficient, providing excellent access to the compound .
Industrial Production Methods
While specific industrial production methods for phosphine sulfide, tris(phenylmethyl)-, are not extensively documented, the general approach involves the use of triphenylphosphine and sulfur in a controlled environment to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine sulfide, tris(phenylmethyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: It can participate in substitution reactions where the thiophosphinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphine sulfide, tris(phenylmethyl)-, has several scientific research applications:
Chemistry: It is used as a synthetic intermediate and a ligand in various chemical reactions.
Biology: It is employed in the study of biological systems due to its stability and reactivity.
Industry: It is used in the production of functional materials, organocatalysts, and extractants.
Wirkmechanismus
The mechanism by which phosphine sulfide, tris(phenylmethyl)-, exerts its effects involves the interaction of the thiophosphinyl group with various molecular targets. This interaction can lead to the formation of stable complexes and facilitate catalytic processes. The pathways involved include the formation of P-C and P-S bonds, which are crucial for its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine oxides: More polar and often used in different synthetic applications.
Phosphine-borane complexes: Known for their stability and ease of handling.
Other phosphine sulfides: Similar in structure but may vary in reactivity and applications.
Uniqueness
Phosphine sulfide, tris(phenylmethyl)-, is unique due to its combination of low polarity, high solubility, and stability. These properties make it particularly suitable for chromatographic purification and as a synthetic intermediate in various chemical processes .
Eigenschaften
CAS-Nummer |
21187-15-5 |
|---|---|
Molekularformel |
C21H21PS |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
tribenzyl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C21H21PS/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI-Schlüssel |
RFOIHTAUNUSRFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CP(=S)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




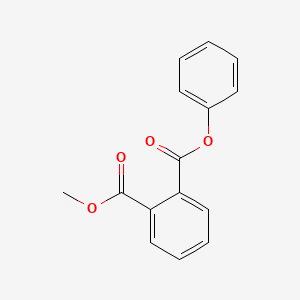
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
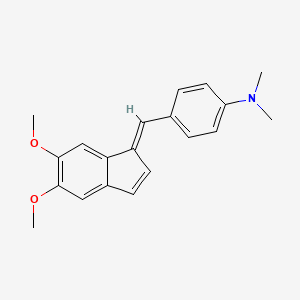
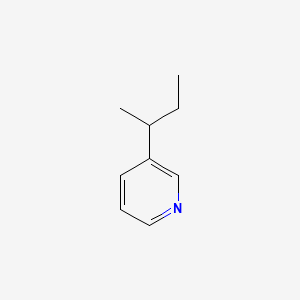
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
